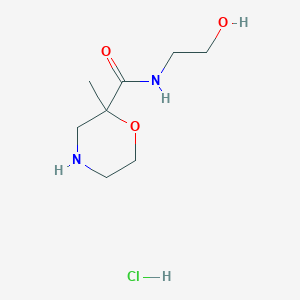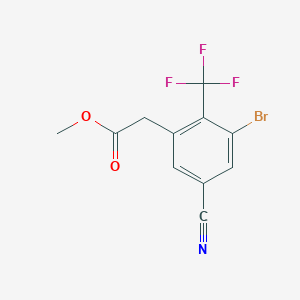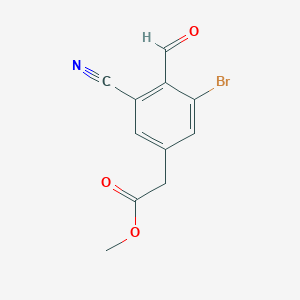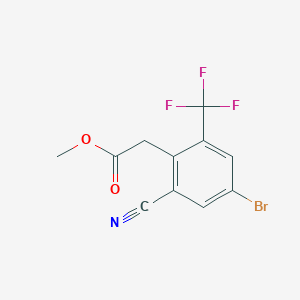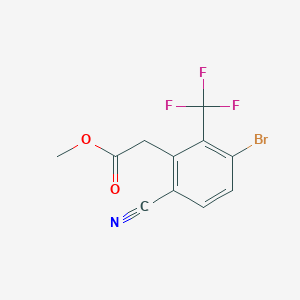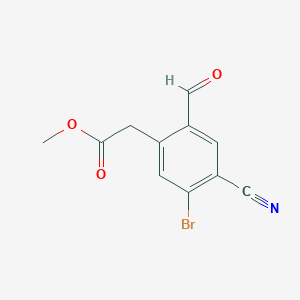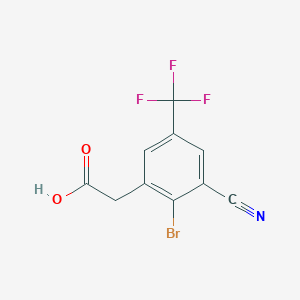
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid
Descripción general
Descripción
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C<sub>9</sub>H<sub>5</sub>BrF<sub>3</sub>O<sub>2</sub> . It combines a phenylacetic acid backbone with bromine, cyano, and trifluoromethyl substituents. The compound’s structure suggests potential biological activity, making it an interesting target for further investigation.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific papers on its synthesis, it likely proceeds through reactions such as bromination, cyano group introduction, and trifluoromethylation. Researchers may explore various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid consists of a phenyl ring attached to an acetic acid moiety. Key features include:
- Bromine (Br) at position 2
- Cyano (CN) group at position 3
- Trifluoromethyl (CF<sub>3</sub>) group at position 5
Chemical Reactions Analysis
- Hydrolysis : The compound can undergo hydrolysis in aqueous conditions, yielding the corresponding phenylacetic acid and bromide ions.
- Substitution Reactions : The bromine atom can participate in substitution reactions, potentially leading to the formation of new derivatives.
- Acid-Base Reactions : The carboxylic acid group can act as an acid or base, influencing its reactivity.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the compound’s melting point to assess its stability and crystallinity.
- Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).
- Spectroscopic Data : Collect NMR, IR, and UV-Vis spectra to characterize its functional groups.
Safety And Hazards
- Toxicity : Assess its toxicity profile, especially considering the presence of bromine and cyano groups.
- Handling Precautions : Researchers should handle the compound in a well-ventilated area, wear appropriate protective gear, and follow safety guidelines.
Direcciones Futuras
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Derivatives : Explore structural modifications to enhance desired properties.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
Remember that this analysis is based on existing knowledge, and further research is essential to fully understand the compound’s properties and applications. 🧪🔬
Propiedades
IUPAC Name |
2-[2-bromo-3-cyano-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-9-5(3-8(16)17)1-7(10(12,13)14)2-6(9)4-15/h1-2H,3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYZBJRQVZIFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)Br)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



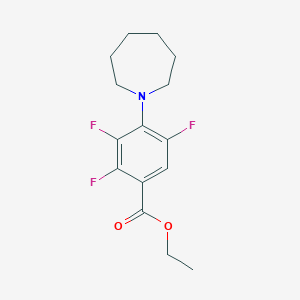
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)
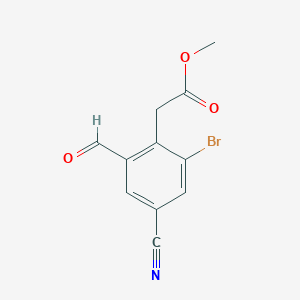
![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)
![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)
![N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1414261.png)
![4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1414262.png)
